molecular formula C11H12N2O4S B2947391 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 877825-77-9

4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2947391
CAS No.: 877825-77-9
M. Wt: 268.29
InChI Key: WEWPTOYLCJSCJK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance. Its structure features:

  • 4-Methoxy and 2-(methoxymethyl) substituents on the pyrimidine ring.
  • 5-Methyl group on the thiophene moiety.
  • The commercial availability of this compound (e.g., listed by CymitQuimica at 100–250 mg scales) highlights its utility in medicinal chemistry and materials science .

Properties

IUPAC Name

4-methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-5-7-9(17-3)12-6(4-16-2)13-10(7)18-8(5)11(14)15/h4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWPTOYLCJSCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)OC)COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 877825-77-9) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, methoxy groups, and a carboxylic acid functionality. The biological activity of this compound is primarily explored in the context of its pharmacological properties, including anti-inflammatory and anti-allergic effects.

  • Molecular Formula : C11H12N2O4S
  • Molecular Weight : 268.29 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine nucleus with methoxy and methoxymethyl substituents.

Antiallergenic Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiallergenic activity. For instance, a study evaluated several thieno[2,3-d]pyrimidine derivatives in the rat passive cutaneous anaphylaxis (PCA) test. The results demonstrated that compounds with specific substitutions at the 5 and 6 positions showed enhanced oral activity and prolonged duration of action, inhibiting histamine release from mast cells and bronchospasm induced by allergens .

Antitumor Activity

In another study focusing on the biological evaluation of pyrido[2,3-d] and thieno[2,3-d]pyrimidines, it was found that compounds similar to 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine exhibited cytotoxic activity against various cancer cell lines. The compounds were assessed for their inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity, with some derivatives showing IC50 values as low as 0.297 μM against certain cancer cell lines . This suggests potential applications in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine is influenced by its structural components:

Substituent PositionSubstituent TypeEffect on Activity
5Methyl/AlkylEnhances antiallergenic effects
6AlkylIncreases potency against allergens
Methoxy Groups-Contributes to overall stability and solubility

Case Studies

  • Antiallergenic Effects : In a study assessing multiple thieno[2,3-d]pyrimidine derivatives for their antiallergenic properties, it was noted that certain modifications at the 5 position significantly improved their efficacy in inhibiting histamine release in vivo .
  • Cytotoxicity Against Cancer Cells : A series of compounds including variations of the thienopyrimidine structure were tested against lung cancer cell lines (A549 and NCI-H1975). Compounds with specific substitutions demonstrated selective cytotoxicity and inhibited EGFR L858R/T790M kinase activity effectively .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group at position 6 undergoes esterification with alcohols under standard acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Key Findings:

  • Reagents : Methanol, ethanol, or other alcohols in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).

  • Products : Corresponding esters (e.g., methyl or ethyl esters) with retained aromatic system integrity .

  • Mechanism : Nucleophilic acyl substitution, facilitated by the electrophilic carbonyl carbon.

Esterification Example ConditionsYieldReference
Methyl ester formationMethanol, H₂SO₄, reflux~75%
Ethyl ester formationEthanol, DCC, RT~82%

Nucleophilic Substitution

  • Position 4 : Methoxy groups can undergo demethylation under strong acidic/basic conditions, though this is not explicitly documented for the parent compound .

  • Position 2 : Methoxymethyl groups may serve as leaving groups in nucleophilic displacement reactions, but stability under mild conditions limits utility .

Cross-Coupling Reactions

Suzuki-Miyaura couplings are feasible in analogs with halide substituents, but the absence of halogens in this compound restricts such reactivity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to substituent effects:

Compound Key Functional GroupsReactivity ProfileReference
5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acidCarboxylic acid, no methoxyHigher electrophilic substitution
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acidMethylthio, carboxylic acidThioether oxidation to sulfone

Biological Interaction Studies

While not direct chemical reactions, the compound’s interactions with biological targets highlight its reactivity in physiological environments:

  • Enzyme Binding : The carboxylic acid forms hydrogen bonds with catalytic residues in kinase binding pockets .

  • Metabolic Stability : Resistance to hepatic demethylation due to steric protection of the methoxymethyl group .

Synthetic Pathways

The compound is synthesized via cyclization of precursors bearing pre-functionalized thiophene and pyrimidine rings. Key steps include:

  • Thiophene-Pyrimidine Fusion : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones .

  • Post-Modification : Introduction of methoxymethyl and methoxy groups via alkylation/oxidation .

Stability and Degradation

  • Thermal Stability : Decomposition above 200°C, primarily via decarboxylation .

  • Photostability : Susceptible to UV-induced ring-opening in solution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Substituent Effects on Physical Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Key Reference
Target Compound 4-OCH₃, 2-(CH₂OCH₃), 5-CH₃, 6-COOH 284.30* Not reported N/A
4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid 4-OCH₃, 5-CH₃, 6-COOH 224.24 Not reported N/A
5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid (16b) 4-NHPh, 5-CH₃, 6-COOH 285.31 178–180 99
4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c) 4-NH(4-ClPh), 5-CH₃, 6-COOH 319.76 316–318 89
4-(Ferrocenyl-phenyl-4-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (5) 4-NH(Fc-Ph), 5-CH₃, 6-COOH 449.30 Not reported 96

*Calculated based on molecular formula C₁₁H₁₄N₂O₅S.

Key Observations:
  • Carboxylic Acid Position : The 6-carboxylic acid group is conserved across analogs, enabling hydrogen bonding and salt formation.
  • Substituent Impact: 4-Methoxy vs. 4-Amino: Replacement of 4-OCH₃ with amino groups (e.g., phenylamino in 16b) significantly lowers melting points (178–180°C vs. 316–318°C for 16c), likely due to reduced crystallinity . Organometallic Derivatives: Ferrocene-containing analogs (e.g., compound 5) introduce redox-active properties, expanding applications in anticancer research .

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